(2-(Phenanthren-9-yl)phenyl)boronic acid
Description
(2-(Phenanthren-9-yl)phenyl)boronic acid is an aromatic boronic acid derivative featuring a phenanthrene moiety attached to a phenyl ring at the ortho position, with a boronic acid (-B(OH)₂) functional group. This compound’s structure combines the electronic effects of the extended π-conjugated phenanthrene system with the reactivity of the boronic acid group, making it relevant in organic synthesis, materials science, and medicinal chemistry.
Key properties of phenanthren-9-yl boronic acid (a close analog) include:
Properties
Molecular Formula |
C20H15BO2 |
|---|---|
Molecular Weight |
298.1 g/mol |
IUPAC Name |
(2-phenanthren-9-ylphenyl)boronic acid |
InChI |
InChI=1S/C20H15BO2/c22-21(23)20-12-6-5-11-18(20)19-13-14-7-1-2-8-15(14)16-9-3-4-10-17(16)19/h1-13,22-23H |
InChI Key |
LCMHFRQDKFRQOZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1C2=CC3=CC=CC=C3C4=CC=CC=C42)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis Steps:
- Formation of Arylmagnesium Bromide : This involves reacting an aryl halide (e.g., bromobenzene) with magnesium metal in an ether solvent.
- Reaction with Trimethyl Borate : The arylmagnesium bromide is then reacted with trimethyl borate to form an aryl boronate ester.
- Hydrolysis : The ester is hydrolyzed with water to yield the boronic acid.
Example for Phenylboronic Acid:
Preparation of (2-(Phenanthren-9-yl)phenyl)boronic Acid
While specific literature on the synthesis of this compound is limited, it can be inferred that a similar approach to that of phenylboronic acid would be applicable. The key steps involve:
- Synthesis of 2-(Phenanthren-9-yl)phenylmagnesium Bromide : This would involve reacting 2-bromophenylphenanthrene with magnesium in an appropriate solvent.
- Reaction with Trimethyl Borate : The resulting Grignard reagent would be reacted with trimethyl borate to form the boronate ester.
- Hydrolysis : The ester would then be hydrolyzed to yield the desired boronic acid.
Theoretical Synthesis Pathway:
| Step | Reaction | Conditions |
|---|---|---|
| 1 | Formation of Grignard Reagent | Mg, THF, 0°C to RT |
| 2 | Reaction with Trimethyl Borate | B(OMe)₃, THF, RT |
| 3 | Hydrolysis | H₂O, RT |
Challenges and Considerations
- Purification : Boronic acids are often purified by recrystallization or chromatography. However, the specific purification method for this compound may require optimization due to its complex structure.
- Stability : Boronic acids are generally stable but can be sensitive to moisture and light, necessitating careful handling and storage.
Applications in Organic Synthesis
This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions, allowing for the synthesis of complex biaryl compounds. These reactions are facilitated by palladium catalysts and are crucial in the synthesis of pharmaceuticals, materials, and other organic compounds.
Example of Suzuki-Miyaura Reaction:
- Reactants : this compound, Aryl Halide
- Catalyst : Palladium(0) complex (e.g., Pd(PPh₃)₂Cl₂)
- Conditions : Base (e.g., K₂CO₃), Solvent (e.g., THF/H₂O), Temperature (e.g., 80°C)
Chemical Reactions Analysis
Types of Reactions:
-
Suzuki-Miyaura Coupling:
- This compound is primarily used in Suzuki-Miyaura coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl compounds.
Common Reagents and Conditions:
Major Products:
-
Oxidation and Reduction:
- While specific oxidation and reduction reactions involving (2-(Phenanthren-9-yl)phenyl)boronic acid are not well-documented, boronic acids in general can undergo oxidation to form boronic esters or reduction to form boranes.
Scientific Research Applications
(2-(Phenanthren-9-yl)phenyl)boronic acid is an organoboron compound with a boronic acid functional group attached to a phenanthrene moiety and a phenyl ring. It has a molecular formula of and a molar mass of 222.05 g/mol. This compound, typically a white to beige powder, melts between 165-170 °C and is soluble in organic solvents like ethanol. The compound's predicted pKa is approximately 8.53, indicating its acidic nature. Its applications lie primarily in organic synthesis and materials science.
Applications in Organic Synthesis
This compound is mainly used in cross-coupling reactions, especially the Suzuki coupling reaction, wherein aryl halides are coupled with boronic acids using a palladium catalyst to form biaryl compounds. For example, this compound can react with 2-bromo-4-methylpyridine under specific conditions to yield desired coupling products.
Suzuki-Miyaura Cross-Coupling
This compound is useful in Suzuki-Miyaura cross-couplings, a reaction used to form carbon-carbon bonds . In one instance, a triple one-pot coupling process was performed using 9,10-dibromoanthracene . In this process, the use of palladacyclic complexes of the formula [Pd(Phbz)(X)(PPh3)] as catalysts for the homocoupling of aryl boronic acids under aerobic conditions has been investigated . Subtle changes in the electronic properties of the catalyst resulted in a dramatic improvement in the overall conversion as well as selectivity for the monoarylated product .
Applications in Materials Science
Aside from organic synthesis, this compound and its derivatives are also used in materials science. The dual aromatic system of phenanthrene and phenyl groups may enhance its reactivity and application scope compared to simpler boronic acids.
Structural Analogs
Several compounds share structural similarities with this compound:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 9-Phenanthracenylboronic acid | Contains a phenanthrene unit | Widely used in Suzuki reactions; simpler structure than this compound |
| 4-Bromophenylboronic acid | Bromine substituent on phenyl | Often used for electrophilic substitution reactions; less sterically hindered |
| 3-(2-Phenanthren-9-ylphenyl)boronic acid | Two phenanthrene units | Increased complexity; potential for unique electronic properties |
Mechanism of Action
The primary mechanism of action for (2-(Phenanthren-9-yl)phenyl)boronic acid in Suzuki-Miyaura coupling involves the transmetalation step, where the boronic acid transfers its aryl group to the palladium catalyst. This is followed by reductive elimination, forming the desired biaryl product. The molecular targets and pathways involved include:
Palladium Catalyst:
Comparison with Similar Compounds
Phenanthrene-Based Boronic Acids
Phenanthren-9-yl boronic acid (CAS 68572-87-2) serves as the primary analog for comparison. Key differences arise from the absence of the additional phenyl ring in the target compound.
Polycyclic Aromatic Hydrocarbon (PAH) Derivatives
The target compound’s smaller size compared to anthracene derivatives may improve solubility, while its ortho-substituted phenyl group could favor specific stereoelectronic interactions in catalysis .
Substituted Phenylboronic Acids
Simpler analogs like [2-(trifluoromethyl)phenyl]boronic acid and [4-(diphenylamino)phenyl]boronic acid () demonstrate substituent effects:
The phenanthrene group in the target compound likely reduces reactivity in Suzuki-Miyaura couplings compared to smaller analogs but may enhance binding to hydrophobic protein pockets .
Q & A
Advanced Research Question
- Electron-Withdrawing Groups : Substitutions like cyano (-CN) enhance electrophilicity, improving enzyme inhibition (e.g., proteases) .
- Steric Effects : Bulky substituents (e.g., anthracenyl) reduce off-target interactions, increasing selectivity for kinases .
- Boronic Acid Positioning : Para-substitution on phenyl rings optimizes binding to β-tubulin, as seen in combretastatin analogs .
Methodological Insight : Use molecular docking paired with in vitro tubulin polymerization assays to validate structural optimizations .
What advanced analytical strategies detect trace impurities in this compound?
Advanced Research Question
- LC-MS/MS with MRM : Achieves limits of detection (LOD) <1 ppm for boronic acid impurities in pharmaceutical intermediates .
- Fluorescent Carbon Dots (C-dots) : Functionalized with phenylboronic acid enable glucose sensing via fluorescence quenching; adaptable for impurity detection .
- Isotopic Dilution : Uses B-enriched standards to improve quantification accuracy in mass spectrometry .
How should biphasic cytotoxicity responses in concentration-dependent assays be interpreted?
Advanced Research Question
Non-monotonic dose responses (e.g., cell death at low concentrations but recovery at high doses) may arise from:
- Solubility Limits : Precipitation at higher concentrations reduces bioavailable compound .
- Off-Target Effects : Activation of pro-survival pathways (e.g., mTOR) at elevated doses .
- Assay Interference : Autofluorescence or redox activity confounding absorbance/fluorescence readouts .
Resolution : Validate findings with orthogonal assays (e.g., flow cytometry for apoptosis) and solubility-enhanced formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
